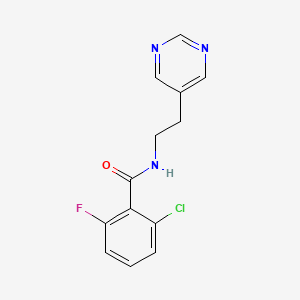

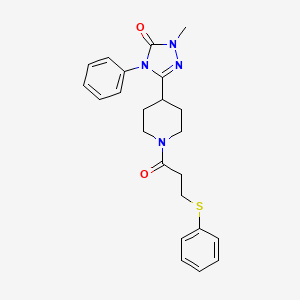

2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide” is an organic compound that belongs to the class of 2-halobenzoic acids and derivatives . It is used as an intermediate in the synthesis of benzamide scaffolds, which are potent antagonists against P2X7 receptors .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including “2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide”, involves using pyrimidifen as a template according to bioisosterism . The optimal structure of the pyridine group was 5-CF3, and the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Molecular Structure Analysis

The molecular structure of “2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide” is influenced by the optimal structures of the pyridine and pyrimidine groups, as well as the spatial configuration of the carbon atoms connected to R3 .Chemical Reactions Analysis

The chemical reactions involving “2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide” include nucleophilic attack on pyrimidines using N-methylpiperazine, which is highly regioselective, favoring the formation of C-4 substituted products .Applications De Recherche Scientifique

Photophysical Properties and Molecular Docking Analysis :

- A study by Bonacorso et al. (2019) discussed novel aryl(heteroaryl)-substituted (pyrimidyl)benzamide-based BF2 complexes, which included the use of N-(pyrimidin-2-yl)benzamides. These complexes were characterized for their photophysical properties, BSA-binding experiments, and molecular docking studies, providing insights into their potential applications in scientific research involving organoboron complexes (Bonacorso et al., 2019).

Gene Expression Inhibitors :

- Palanki et al. (2000) investigated the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This study provides valuable information on the molecular modifications of pyrimidine derivatives for potential therapeutic applications (Palanki et al., 2000).

Synthesis of Pyrimidinedione Derivatives for Antitumor Activity :

- Liu et al. (2015) synthesized a series of pyrimidinedione derivatives and evaluated their antiproliferative activity, apoptosis induction, and HDAC6 inhibitory activity in colorectal cancer HCT116 cells. This research highlights the potential of pyrimidine derivatives in the development of antitumor compounds (Liu et al., 2015).

Anti-HIV-1 Agents :

- Nawrozkij et al. (2008) described a series of dihydro-alkylthio-benzyl-oxopyrimidines (S-DABOs) with 2-chloro-6-fluoro substitution, demonstrating inhibitory activity against HIV-1. This study provides insights into the structure-activity relationship and potential clinical relevance of these pyrimidine derivatives in the treatment of HIV-1 (Nawrozkij et al., 2008).

Antifungal Activity of Pyrimidine Derivatives :

- Wu et al. (2021) synthesized novel pyrimidine derivatives containing an amide moiety and evaluated their antifungal activities. Compounds showed significant activity against various fungal strains, highlighting the potential application of these derivatives in antifungal research (Wu et al., 2021).

KCNQ2/Q3 Potassium Channel Openers for Epilepsy Treatment :

- Amato et al. (2011) identified N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, including a compound with a 2-chloro-pyrimidin-5-yl substitution, demonstrating activity in rodent models of epilepsy and pain. This research offers valuable insights into the development of new treatments for epilepsy (Amato et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds have been found to target p2x7 receptors . P2X7 receptors are a type of purinergic receptor for ATP that plays a significant role in apoptosis, inflammation, and pain signaling.

Mode of Action

It’s synthesized as a benzamide scaffold, which is known to act as potent antagonists against p2x7 receptors . Antagonists typically work by binding to the receptor and blocking its activation, thereby inhibiting the downstream effects.

Safety and Hazards

Orientations Futures

The future directions for the research and development of “2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide” and similar compounds could involve further exploration of their fungicidal activity, particularly in controlling corn rust . Additionally, the development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus in modern agricultural production .

Propriétés

IUPAC Name |

2-chloro-6-fluoro-N-(2-pyrimidin-5-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN3O/c14-10-2-1-3-11(15)12(10)13(19)18-5-4-9-6-16-8-17-7-9/h1-3,6-8H,4-5H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQNBPDUTFCAPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCCC2=CN=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988220.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2988228.png)

![3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2988229.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2988230.png)

![3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2988235.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2988236.png)